molecular formula C19H24N2O3 B7353725 (2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide

(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide

Cat. No. B7353725
M. Wt: 328.4 g/mol
InChI Key: UWDHBRKFHXARJJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide, also known as N-(2-hydroxy-1-naphthylmethyl)-2-acetamido-4-methylpentanamide, is a chemical compound with potential applications in scientific research. This compound is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide involves the cleavage of the amide bond by proteases. When the compound is cleaved by a protease, the fluorescence of the naphthalene group is enhanced, allowing for the detection of protease activity. The fluorescence intensity is proportional to the protease activity, making this compound a useful tool for studying protease activity in biological systems.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide in lab experiments is its high sensitivity and specificity for protease activity. This compound can detect protease activity in a variety of biological samples, including cells and tissues. However, one limitation of this compound is that it can be affected by non-specific protease activity, which can lead to false positives. Therefore, it is important to use appropriate controls when using this compound in lab experiments.

Future Directions

There are several future directions for the use of (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide in scientific research. One direction is the development of new fluorescent probes based on this compound that can detect specific proteases or protease activity in specific cellular compartments. Another direction is the use of this compound in the development of new therapies for diseases that involve abnormal protease activity, such as cancer and inflammatory diseases. Additionally, this compound can be used in the development of new diagnostic tools for the detection of protease activity in biological samples.

Synthesis Methods

The synthesis of (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide involves the reaction between 2-hydroxynaphthalene-1-carboxaldehyde and (2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamideacetyl-L-leucine methyl ester. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of 1,3-dicyclohexylcarbodiimide (DCC) as an activator. The resulting product is then purified by column chromatography to obtain (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide in high yield and purity.

Scientific Research Applications

(2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide has been shown to have potential applications in scientific research. One of its main applications is as a fluorescent probe for the detection of protease activity. This compound has been used to study the activity of various proteases, including caspases, cathepsins, and matrix metalloproteinases. It has also been used to detect protease activity in biological samples, such as cells and tissues.

properties

IUPAC Name

(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-12(2)10-17(21-13(3)22)19(24)20-11-16-15-7-5-4-6-14(15)8-9-18(16)23/h4-9,12,17,23H,10-11H2,1-3H3,(H,20,24)(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDHBRKFHXARJJ-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC1=C(C=CC2=CC=CC=C21)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC1=C(C=CC2=CC=CC=C21)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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